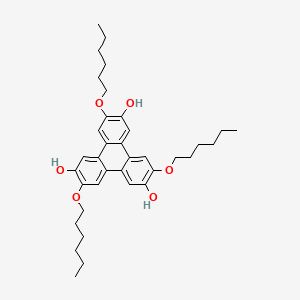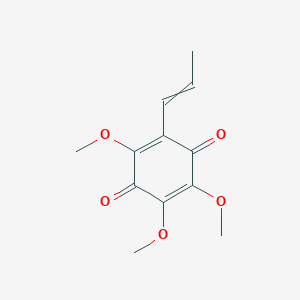![molecular formula C17H30O7Si B14237530 Acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol CAS No. 438457-58-0](/img/structure/B14237530.png)
Acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol is a complex organic compound with the molecular formula C17H30O7Si. This compound is characterized by the presence of an acetic acid moiety and a phenyl group substituted with tert-butyl(dimethyl)silyl and methanediol groups. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol typically involves multiple steps. One common method includes the protection of phenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. This is followed by the introduction of the methanediol group through a reaction with formaldehyde under acidic conditions. The final step involves the esterification of the resulting compound with acetic acid under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
Acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for phenols.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol involves its interaction with specific molecular targets. The tert-butyl(dimethyl)silyl group provides steric hindrance, which can influence the compound’s reactivity and interaction with enzymes or receptors. The methanediol group can participate in hydrogen bonding, affecting the compound’s solubility and bioavailability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Acetic acid, 1,1-dimethylethyl ester: Similar in having an acetic acid moiety but differs in the ester group.
tert-Butyl acetate: Shares the tert-butyl group but lacks the phenyl and methanediol groups.
Uniqueness
Acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol is unique due to the combination of its structural features, including the tert-butyl(dimethyl)silyl and methanediol groups
This compound’s unique structure and properties make it a valuable subject of study in various scientific and industrial fields.
Properties
CAS No. |
438457-58-0 |
|---|---|
Molecular Formula |
C17H30O7Si |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
acetic acid;[4-[tert-butyl(dimethyl)silyl]oxyphenyl]methanediol |
InChI |
InChI=1S/C13H22O3Si.2C2H4O2/c1-13(2,3)17(4,5)16-11-8-6-10(7-9-11)12(14)15;2*1-2(3)4/h6-9,12,14-15H,1-5H3;2*1H3,(H,3,4) |
InChI Key |
AIDOEPQCXBETRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


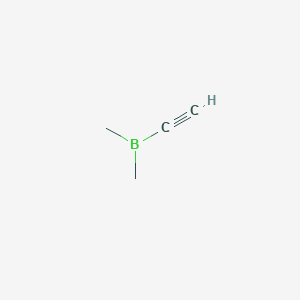
![[[4-(Carbamoylhydrazinylidene)cyclohexylidene]amino]urea](/img/structure/B14237456.png)
![N-[4-(4-Fluorophenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14237460.png)
![1-Butoxy-3-[(3-methylbut-3-EN-1-YL)oxy]propan-2-OL](/img/structure/B14237464.png)
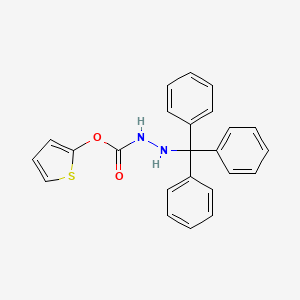
![1-{[2-(Acridin-9-yl)phenyl]methyl}-1'-butyl-4,4'-bipyridin-1-ium dibromide](/img/structure/B14237483.png)
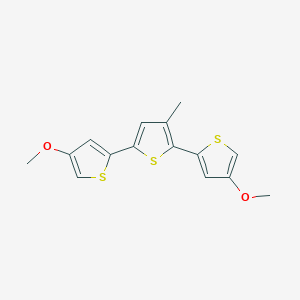
![6-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]hexanoic acid](/img/structure/B14237493.png)
![Benzene, 1-[(1E)-2-(4-methylphenyl)ethenyl]-4-[(1E)-2-phenylethenyl]-](/img/structure/B14237506.png)
![1,1'-Dimethyl-2,2'-spirobi[[3,1]benzoxazine]-4,4'(1H,1'H)-dione](/img/structure/B14237513.png)
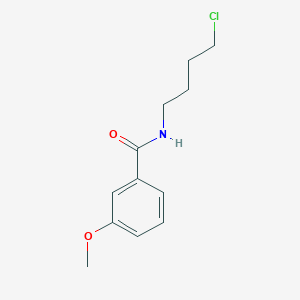
![3-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxypropan-1-ol](/img/structure/B14237521.png)
